molecular formula C19H22O2S B14469942 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione CAS No. 65845-19-4

1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione

Cat. No.: B14469942
CAS No.: 65845-19-4
M. Wt: 314.4 g/mol
InChI Key: RMJBJIYCHAZAOB-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the thioxanthene family, which is characterized by a tricyclic structure containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of thioxanthene derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thioxanthene derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents, Friedel-Crafts catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Halogenated thioxanthenes, alkylated thioxanthenes.

Scientific Research Applications

1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene: The parent compound with a similar tricyclic structure but lacking the methyl and isopropyl groups.

    1,4-Dimethylthioxanthene: A derivative with only methyl groups attached.

    9-Isopropylthioxanthene: A derivative with only an isopropyl group attached.

Uniqueness

1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is unique due to the presence of both methyl and isopropyl groups, which enhance its chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions, making it a valuable compound in various scientific fields.

Properties

CAS No.

65845-19-4

Molecular Formula

C19H22O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1,4-dimethyl-9-(2-methylpropyl)-9H-thioxanthene 10,10-dioxide

InChI

InChI=1S/C19H22O2S/c1-12(2)11-16-15-7-5-6-8-17(15)22(20,21)19-14(4)10-9-13(3)18(16)19/h5-10,12,16H,11H2,1-4H3

InChI Key

RMJBJIYCHAZAOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=CC=CC=C3S(=O)(=O)C2=C(C=C1)C)CC(C)C

Origin of Product

United States

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